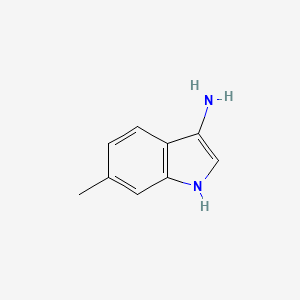

6-methyl-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

6-methyl-1H-indol-3-amine |

InChI |

InChI=1S/C9H10N2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,10H2,1H3 |

InChI Key |

GAJFFTRGLZVRST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methyl 1h Indol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-methyl-1H-indol-3-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectrum of an indole (B1671886) derivative reveals characteristic signals. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region, often above 10.0 ppm, due to its acidic nature. ukm.edu.my Protons on the aromatic portion of the indole ring resonate in the range of approximately 6.5 to 8.0 ppm. The chemical shifts and coupling patterns of these protons are highly dependent on the substitution pattern. For instance, in related 6-substituted indoles, the proton at C7 typically appears as a doublet. acs.org The methyl group protons at the C6 position would be expected to produce a singlet at around 2.3-2.5 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the indole ring typically resonate between 95 and 140 ppm. acs.orgmdpi.com The C3 carbon bearing the amine group is generally found in the more upfield region of the aromatic carbons, while the C2 carbon appears further downfield. mdpi.com The carbon of the methyl group at C6 would exhibit a characteristic signal in the aliphatic region, typically around 20-22 ppm. mdpi.com Spectroscopic studies are essential for distinguishing between different tautomers, such as 1H and 2H tautomers in related indazole systems, where ¹³C NMR is particularly useful. jmchemsci.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole Derivatives

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| N1-H | > 10.0 (broad singlet) | - |

| C2-H | ~7.0-7.2 (doublet) | ~123-127 |

| Aromatic C-H | ~6.6-7.8 | ~95-125 |

| C6-CH₃ | ~2.3-2.5 (singlet) | ~20-22 |

| Bridgehead Carbons (C3a, C7a) | - | ~128-138 |

Note: The values are approximate and can vary based on the specific derivative and solvent used. ukm.edu.myacs.orgmdpi.comjmchemsci.com

Mass Spectrometry (MS) Based Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound derivatives, as well as to gain insights into their structure through fragmentation patterns. jmchemsci.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental formula. acs.orgmdpi.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation of indole derivatives often involves the cleavage of substituents from the indole core. For instance, the loss of the amine group or side chains can lead to characteristic fragment ions. mdpi.com Electrospray ionization (ESI) is a softer ionization technique commonly used with liquid chromatography (LC-MS), which typically yields the protonated molecule [M+H]⁺. ukm.edu.myacs.org

Table 2: Example Mass Spectrometry Data for Indole Derivatives

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| 1-Cyclopentyl-1H-indol-6-ol | ESI | 202.1226 | 202.1223 | acs.org |

| 1-Allyl-1H-indol-6-ol | ESI | 174.1 | 174.0 | acs.org |

| 6-Amidinoindole | ESI | 160.0869 | 160.0865 | ukm.edu.my |

| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | ESI-TOF | 149.1073 | 149.1068 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound derivatives, IR spectra provide clear evidence for key structural features. jmchemsci.com

The N-H stretching vibration of the indole ring and the primary amine at C3 typically appears as a distinct band or set of bands in the region of 3300-3500 cm⁻¹. ukm.edu.myacs.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. acs.org The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1650 cm⁻¹ range. ukm.edu.my The C-N stretching vibration can also be identified, typically in the 1200-1350 cm⁻¹ region. ukm.edu.my

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Indole & Amine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2975 |

| Aromatic C=C | Stretch | 1450 - 1650 |

| C-N | Stretch | 1200 - 1350 |

Note: These ranges are based on data from various indole derivatives. ukm.edu.myacs.orgmdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC, GC/MS)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound derivatives. oup.com These methods are widely applied in the analysis of indole alkaloids and related compounds. rjpharmacognosy.iruniversiteitleiden.nl

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and assess the purity of a sample. The choice of the stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) determines the separation, and compounds are visualized typically under UV light. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most versatile and widely used technique for the quantitative analysis and purification of indole alkaloids. universiteitleiden.nl Reversed-phase columns (e.g., C8, C18) are most commonly employed. universiteitleiden.nl A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as triethylamine (B128534) to reduce peak tailing. rjpharmacognosy.iruniversiteitleiden.nl Detection is commonly performed using UV or photodiode array (PDA) detectors, as the indole chromophore has strong UV absorbance. oup.comuniversiteitleiden.nl

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile compounds within a complex mixture. oup.com The use of GC-MS has been documented for the analysis of various indole compounds. acs.org

Table 4: Typical Chromatographic Conditions for Indole Derivative Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |

| TLC | Silica Gel | Ethyl Acetate / Hexane mixtures | UV light (254 nm) |

| HPLC | C18 or C8 | Acetonitrile / Water (gradient) | UV, PDA, MS |

| GC/MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry |

Note: Conditions are generalized and require optimization for specific derivatives. acs.orgoup.comrjpharmacognosy.iruniversiteitleiden.nl

Thermal Analysis and Decomposition Kinetics

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of materials. For indole-based compounds, these analyses provide information on their stability at elevated temperatures and the kinetics of their decomposition.

Studies on indole and its derivatives show that thermal decomposition is a significant process at high temperatures. The thermal decomposition of the parent indole molecule is initiated by the ejection of a hydrogen atom from the nitrogen. acs.org At temperatures above 1000 K, indole undergoes isomerization and fragmentation, yielding products such as benzyl (B1604629) cyanide, tolunitriles, acetylene, and hydrogen cyanide. acs.org Research on indole-based aromatic polyesters indicates that the indole unit can contribute to good thermal stability, with decomposition temperatures often exceeding 300°C. acs.org The stability of indole compounds during thermal processing is a key consideration, as they can be thermolabile. nih.gov The study of thermochemical properties shows that related indole derivatives can decompose at temperatures around 150°C. researchgate.net

Computational and Theoretical Chemistry Studies of 6 Methyl 1h Indol 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govorientjchem.orgfrontiersin.orgresearchgate.netnih.govukm.edu.my This method is widely employed in drug discovery to understand how a ligand, such as 6-methyl-1H-indol-3-amine, might interact with a biological macromolecule, typically a protein or nucleic acid.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to its target. These predictions are crucial for understanding the potential biological activity of a compound.

In studies of various indole (B1671886) derivatives, molecular docking has been successfully used to identify key interactions between the ligands and the active sites of their target proteins. For instance, in a study of novel heterocyclic scaffolds based on an indole moiety, docking studies showed that the synthesized compounds were well-accommodated within the active site of the target enzymes. frontiersin.org The binding energies and specific interactions, such as hydrogen bonds and pi-stacking, were analyzed to prioritize compounds for further experimental testing. frontiersin.org

Although no specific molecular docking studies for this compound were found in the provided search results, the general approach would involve docking the compound into the binding site of a relevant biological target. The 6-methyl group would likely engage in hydrophobic interactions, while the indol-3-amine moiety could participate in hydrogen bonding and other polar interactions with the protein's active site residues.

Table 2: Example of Molecular Docking Results for an Indole Derivative. (Note: This table is a hypothetical representation based on typical data from molecular docking studies of indole derivatives, as specific data for this compound was not available.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase B | -9.1 | Tyr435, Cys172, Gln206 |

This interactive table illustrates the type of data generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govnih.govmdpi.com The output of a CoMFA study is a 3D contour map that visualizes the regions where changes in steric and electrostatic fields are associated with changes in biological activity.

Several CoMFA studies have been performed on various classes of indole derivatives to understand their structure-activity relationships. For example, a CoMFA study on 2-phenylindole (B188600) derivatives as anticancer agents revealed key structural features responsible for their activity. nih.gov The resulting contour maps indicated that higher electronegativity at one position, a linear alkyl chain of a specific length at another, and a methoxy-type group at a third position were favorable for activity. nih.gov

While a specific CoMFA study on this compound was not identified in the search results, the methodology could be applied to a series of its derivatives to develop a predictive model for a particular biological activity. Such a model would provide valuable insights into the structural requirements for optimal activity and guide the synthesis of new, more potent analogs.

Table 3: Statistical Parameters from a Representative CoMFA Study on Indole Derivatives. (Note: Data is from a study on 2-phenylindole derivatives.)

| Parameter | Value |

| q² (cross-validated r²) | 0.705 |

| r² (non-cross-validated) | 0.910 |

| Predictive r² (for test set) | 0.688 |

| Number of Components | 5 |

This interactive table shows typical statistical results from a CoMFA study, indicating the predictive power of the model. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. nih.gov Unlike other methods that use Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices at regularly spaced grid points using a common probe atom. nih.gov The analysis evaluates five key physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.govmdpi.com The resulting data is analyzed using partial least squares (PLS) regression to generate a model that can predict the activity of novel compounds and produce contour maps illustrating the favorable and unfavorable regions for each property. nih.gov

While specific CoMSIA studies on this compound were not found in the reviewed literature, numerous studies on related indole derivatives demonstrate the utility of this method. For instance, a CoMSIA study on a series of 3-azolylmethylindoles with anti-leishmanial activity yielded a statistically significant model. nih.gov The model combined steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields to achieve a cross-validated q² of 0.594 and a non-cross-validated r² of 0.897. nih.gov Such models are crucial for understanding the structural requirements for biological activity. nih.gov

Table 1: Illustrative CoMSIA Field Contributions for a Series of Indole Derivatives

| Field Type | Contribution (%) | Favorable Regions (Contour Map Interpretation) | Unfavorable Regions (Contour Map Interpretation) |

|---|---|---|---|

| Steric | 18% | Green Contours: Areas where bulky substituents increase activity. | Yellow Contours: Areas where bulky substituents decrease activity. |

| Electrostatic | 25% | Blue Contours: Areas where positive charges increase activity. | Red Contours: Areas where negative charges increase activity. |

| Hydrophobic | 30% | Yellow Contours: Areas where hydrophobic groups increase activity. | White Contours: Areas where hydrophilic groups increase activity. |

| H-Bond Donor | 15% | Cyan Contours: Areas where H-bond donors increase activity. | Purple Contours: Areas where H-bond donors decrease activity. |

| H-Bond Acceptor | 12% | Magenta Contours: Areas where H-bond acceptors increase activity. | Orange Contours: Areas where H-bond acceptors decrease activity. |

Note: This table is illustrative and based on typical CoMSIA studies on indole derivatives. The contour colors and contribution percentages are representative examples.

The contour maps generated from such a study on derivatives of this compound would provide a visual guide for designing more potent molecules. For example, a blue contour near the C6-methyl group would suggest that substituting it with a more electron-donating or positively charged group could enhance activity, while a yellow steric contour near the 3-amino group would indicate that bulky substitutions at that position are detrimental. nih.gov

Conformational Analysis and Tautomeric Equilibria

The biological function of a molecule is intrinsically linked to its three-dimensional structure and the potential for it to exist in different isomeric forms, such as tautomers and conformers. Computational methods are essential for exploring these aspects at an energetic level.

Tautomeric Equilibria

For this compound, a primary consideration is the potential for amine-imine tautomerism. The compound can exist in the aromatic amine form (this compound) or the non-aromatic imine form (6-methyl-2,3-dihydro-1H-indol-3(1H)-imine). This type of equilibrium is a subject of continuous interest in chemistry. academie-sciences.fr

Quantum chemical calculations, such as those using density functional theory (DFT), can be employed to determine the relative stability of these tautomers. orientjchem.org The equilibrium can be significantly influenced by the surrounding environment. Theoretical studies on similar heterocyclic systems have shown that in the gas phase, one tautomer may be preferred, while in solution, the equilibrium can shift depending on the solvent's polarity. academie-sciences.fr Generally, the aromatic amine form is expected to be significantly more stable due to the energetic favorability of the indole ring system. However, the imine tautomer can be a crucial intermediate in chemical reactions.

The relative energies of the two tautomers can be calculated to predict the equilibrium constant. An illustrative summary of such a hypothetical calculation is presented below.

Table 2: Hypothetical Relative Free Energies of this compound Tautomers

| Tautomer | Structure | Relative Free Energy (Gas Phase, kcal/mol) | Relative Free Energy (in Water, kcal/mol) |

|---|---|---|---|

| Amine | This compound | 0.0 (Reference) | 0.0 (Reference) |

| Imine | 6-methyl-2,3-dihydro-1H-indol-3(1H)-imine | +12.5 | +9.8 |

Note: These energy values are hypothetical and serve to illustrate the expected higher stability of the amine tautomer and the potential influence of a polar solvent, which might slightly stabilize the more polar imine form.

Conformational Analysis

Research and Development of Advanced Derivatives and Analogs of 6 Methyl 1h Indol 3 Amine

Novel Scaffold Design and Synthesis for Enhanced Bioactivity

The design and synthesis of novel molecular scaffolds are fundamental to expanding the therapeutic potential of the 6-methyl-1H-indol-3-amine core. By creating new, structurally distinct derivatives, researchers can explore a wider chemical space and identify compounds with improved biological functions.

A common strategy involves the condensation of N-substituted indole-3-carboxaldehydes with other heterocyclic moieties to create more complex structures. For instance, a series of novel pyrano(2,3-c)pyrazole derivatives have been synthesized through the acid-catalyzed condensation of N-substituted indole-3-carboxaldehydes with 3-amino-5-pyrazolone. srce.hr This approach yields compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities. srce.hr The synthesis is versatile, allowing for the creation of a library of compounds by varying the substituents on the indole (B1671886) nitrogen. srce.hr

Another approach is "scaffold morphing," where a known bioactive scaffold is systematically altered to create a new one. nih.gov This was employed in the design of 3-amino-1H-indazol-6-yl-benzamides, which act as potent kinase inhibitors. nih.gov The process began with a known inhibitor and used structure-based design to morph it into the novel amino-indazole scaffold, which targets the "DFG-out" conformation of kinases, a strategy to overcome drug resistance. nih.gov Synthetic routes for these scaffolds often involve key steps like the condensation of a fluorobenzonitrile with hydrazine (B178648) to form an aminoindazole intermediate, followed by acylation and a Suzuki coupling to complete the final structure. nih.gov

Furthermore, catalyst-free synthesis methods have been developed for creating substituted indoles, such as 6-hydroxy indoles, through the condensation of carboxymethyl cyclohexadienones and various amines. acs.org This method is adaptable for a range of aryl, alkyl, and electron-deficient amines, demonstrating its utility in generating diverse indole derivatives. acs.org The functionalization of these synthesized indoles can be further expanded; for example, the hydroxy group can be converted into a triflate, which then allows for Pd-catalyzed coupling reactions to introduce phenyl or ethynylphenyl groups at the 6-position. acs.org

The table below summarizes various synthetic strategies for creating novel scaffolds based on indole and related structures.

| Starting Material | Reaction Type | Resulting Scaffold | Key Features | Reference |

| N-substituted indole-3-carboxaldehydes | Acid-catalyzed condensation | Pyrano(2,3-c)pyrazole fused indoles | Synthesis of a series of new derivatives by reacting with 3-amino-5-pyrazolone. | srce.hr |

| 4-Bromo-2-fluorobenzonitrile | Condensation, Acylation, Suzuki Coupling | 3-Amino-1H-indazol-6-yl-benzamide | Designed to target the "DFG-out" conformation of kinases. | nih.gov |

| Carboxymethyl cyclohexadienones | Catalyst-free condensation | 6-Hydroxy indoles | Versatile method using various amines; allows for further functionalization. | acs.org |

| 3-Amino-4-methylpyridines | Electrophilic [4+1] Cyclization | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | Scalable synthesis using trifluoroacetic anhydride (B1165640) (TFAA). | chemrxiv.org |

| 5-R-Isatins, Malononitrile (B47326), Monothiomalonamide | Four-component reaction | Spiro[indole-3,4'-pyridine] derivatives | Creates complex spirocyclic systems with potential bioactivity. | mdpi.com |

These synthetic advancements provide a robust platform for generating diverse libraries of this compound derivatives, enabling a thorough exploration of their structure-activity relationships and potential therapeutic applications.

Lead Compound Identification and Optimization

Lead identification is the process of selecting promising candidate compounds from a pool of synthesized molecules for further development. aragen.com A "lead compound" is a chemical entity that demonstrates desirable biological activity and serves as the starting point for refinement and optimization. solubilityofthings.comdanaher.com The goal is to modify the lead's chemical structure to enhance its efficacy, selectivity, and pharmacokinetic profile, a process known as lead optimization. solubilityofthings.comdanaher.com

The criteria for selecting a suitable lead compound include:

Significant Biological Activity: The compound must show measurable activity against a specific biological target. solubilityofthings.com

Selectivity: It should preferentially interact with the intended target, minimizing off-target effects. solubilityofthings.com

Favorable ADMET Properties: The compound should possess suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. solubilityofthings.com

Synthetic Feasibility: The structure should be amenable to chemical modification to allow for optimization. solubilityofthings.com

Once a lead is identified, optimization strategies are employed. This is an iterative cycle of designing, synthesizing, and testing new analogs to build a structure-activity relationship (SAR) profile. solubilityofthings.com For indole-based compounds, optimization might involve modifying substituents on the indole ring. For example, in the development of kinase inhibitors based on an amino-indazole scaffold, replacing a benzene (B151609) ring linker with thiophene (B33073) or furan, or adding a methyl group, was shown to significantly alter potency and selectivity against targets like FLT3 and Kit. nih.gov

In another study focused on 5-lipoxygenase (5-LO) inhibitors, structural optimization of 2-amino-5-hydroxy-1H-indoles led to novel benzo[g]indole-3-carboxylates. unina.it The lead compound was modified by extending the aromatic system and altering substituents, resulting in compound 11a (ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate), which showed significantly improved inhibitory activity in human neutrophils (IC50 = 0.23 µM). unina.it

The table below details examples of lead compounds and the results of their optimization.

| Lead Scaffold | Target | Optimization Strategy | Optimized Compound Example | Improvement in Bioactivity | Reference |

| 3-Amino-1H-indazol-6-yl-benzamide | Kinases (FLT3, PDGFRα, Kit) | Modification of linker motifs and amide orientation. | Compound 4 and 11 | Achieved single-digit nanomolar EC50 values against multiple kinase targets. | nih.gov |

| 2-Amino-5-hydroxy-1H-indole | 5-Lipoxygenase (5-LO) | Extension of the aromatic system to a benzo[g]indole core. | Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (11a ) | IC50 value improved to 0.23 µM in human neutrophils. | unina.it |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα (Anticancer) | Introduction of a methyl group and variation of substituents on the N-phenyl ring. | Compound 16 | Showed potent inhibitory activity against Caco-2 cancer cells (IC50 = 13 µM). | mdpi.com |

These examples highlight how systematic modification of a lead scaffold, guided by biological testing, can result in derivatives with substantially enhanced potency and a more desirable therapeutic profile.

Exploration of Indole Alkaloid Mimicry and Bioactive Natural Product Analogs

Indole alkaloids are a large and structurally diverse class of natural products, renowned for their wide range of potent biological activities, including antitumor, antibacterial, and antiviral properties. nih.govnih.govnih.gov These naturally occurring molecules, found in various plant families like Apocynaceae and Rubiaceae, serve as a rich source of inspiration for the design of novel therapeutic agents. nih.govnih.gov The strategy of indole alkaloid mimicry involves designing and synthesizing simpler, more accessible molecules that replicate the key structural features and biological functions of their complex natural counterparts.

The indole core is a versatile pharmacophore that is widely distributed in these bioactive natural products. researchgate.net For example, Reserpine is a well-known indole alkaloid with hypotensive properties, while Vinblastine is a potent anticancer agent. nih.govnih.gov The development of synthetic routes to access the core structures of these alkaloids, such as the tetrahydro-β-carboline scaffold, is a major focus of chemical research. researchgate.net Multicomponent, one-pot synthesis protocols have been developed that allow for the rapid assembly of complex indole alkaloid frameworks from simple building blocks like indoles, formaldehyde, and various amines. nih.gov This enables the creation of large libraries of natural product-like molecules for drug discovery screening. nih.gov

Researchers also create analogs of known bioactive natural products to improve their properties. By starting with a natural scaffold and making targeted chemical modifications, it is possible to enhance potency, reduce toxicity, or improve metabolic stability. For instance, derivatives of tryptamine (B22526), a simple indole alkaloid, have been synthesized to explore their potential as BCRP inhibitors, which could be useful in overcoming multidrug resistance in cancer. nih.gov

The table below presents examples of bioactive indole alkaloids and the rationale for creating their synthetic analogs.

| Natural Indole Alkaloid | Source | Reported Bioactivity | Rationale for Mimicry/Analog Development | Reference |

| Reserpine | Plant species | Antihypertensive | To create simpler analogs with similar pharmacological profiles but improved side-effect profiles and synthetic accessibility. | nih.gov |

| Vinblastine | Catharanthus roseus | Anticancer | To develop analogs that retain potent tubulin-inhibiting activity but are easier to synthesize and may overcome resistance. | nih.gov |

| Harmine | Peganum harmala | β-carboline alkaloid, BCRP inhibitor | To design and synthesize novel β-carboline derivatives as potential agents to reverse multidrug resistance in cancer therapy. | nih.govresearchgate.net |

| Tryptamine | Marine sponges | Precursor for complex alkaloids | To use as a fundamental building block in modular synthesis strategies for creating diverse libraries of indole-based compounds. | nih.govnih.gov |

By leveraging the structural blueprints provided by nature, the field of medicinal chemistry continues to produce novel and effective therapeutic agents based on the versatile indole scaffold.

Emerging Research Frontiers and Future Perspectives

Utilization as Mechanistic Probes and Chemical Tools

The application of 6-methyl-1H-indol-3-amine as a mechanistic probe or chemical tool to elucidate biological processes is not described in the current scientific literature. Indole (B1671886) derivatives, in general, are valuable as research tools. A key example is the use of S-adenosyl methionine (SAM)-dependent methyltransferase enzymes for the stereo- and regioselective methylation at the C3 position of indoles, which is a powerful method for synthesizing complex chiral molecules like pyrroloindoles. nih.gov This biocatalytic approach demonstrates how the indole scaffold can be employed in sophisticated chemical synthesis to understand and replicate biological transformations. However, there are no documented instances of this compound being developed or used for such purposes.

Exploration of New Therapeutic Modalities

The exploration of novel therapeutic applications for indole derivatives is a vibrant area of research, yet specific studies on this compound are absent. Current research on related indole structures spans a wide array of therapeutic areas. For example, novel indole derivatives are being designed as multi-target antidepressants with affinities for the serotonin (B10506) transporter and various other receptors. nih.gov Furthermore, the potential of the indole scaffold in addressing complex conditions such as cancer, infectious diseases, and neurodegenerative disorders continues to be an area of intense investigation. researchgate.net The therapeutic possibilities for this compound remain speculative and represent a potential area for future research and discovery.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-1H-indol-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be approached via:

- Fischer indole synthesis : Reacting 4-methylcyclohexanone with phenylhydrazine under acidic conditions (e.g., HCl or acetic acid) to form the indole core. Methylation at the 6-position can be achieved using methyl iodide in the presence of a base (e.g., NaH) .

- Modification of pre-functionalized indoles : Starting with 6-methylindole, introduce the 3-amine group via nucleophilic substitution or reductive amination. For example, reacting 3-bromo-6-methylindole with ammonia under catalytic conditions (e.g., CuI/L-proline) .

Q. Optimization Tips :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C) and catalyst loading (e.g., 5–10 mol%) to maximize yield.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Key Techniques :

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 146.1 [M+H]⁺.

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

Validation : Compare data with structurally similar compounds (e.g., 6-methoxy-1H-indol-3-amine, see ).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against microbial targets?

Methodological Answer :

- Target Selection : Identify microbial enzymes (e.g., bacterial DNA gyrase, fungal CYP51) from protein databases (PDB: e.g., 1KZN, 5TZ1).

- Docking Workflow :

- Prepare the ligand (this compound) using Avogadro (energy minimization: MMFF94 force field).

- Dock with AutoDock Vina: Grid box centered on active site residues (e.g., ASP73, ARG136 for DNA gyrase).

- Analyze binding poses and interaction scores (e.g., hydrogen bonds with LEU704, hydrophobic contacts with VAL71) .

- Validation : Compare docking scores with known inhibitors (e.g., ciprofloxacin for antibacterial activity).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer :

- Data Triangulation :

- Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines).

- Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding affinity).

- Structural Confounding Factors :

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent choice, cell line variability) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer :

- Core Modifications :

- Pharmacophore Mapping :

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with absorbent material (vermiculite), dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.